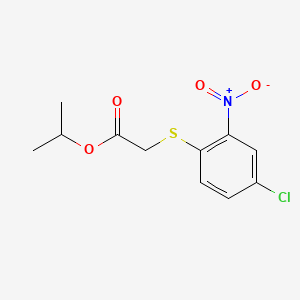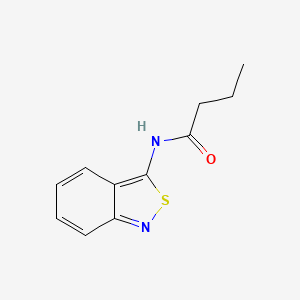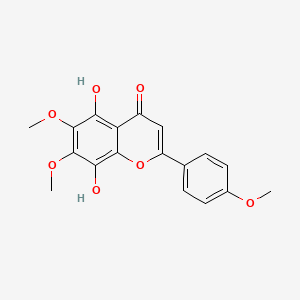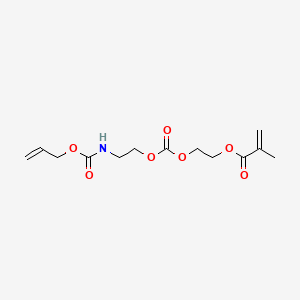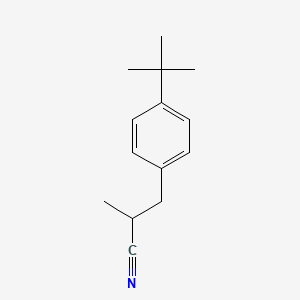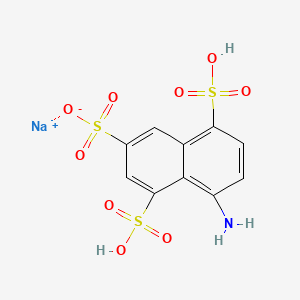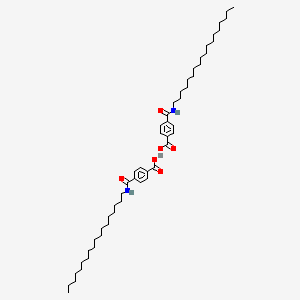
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene is a brominated aromatic compound with the molecular formula C10H8Br4O It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a highly brominated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene typically involves the bromination of 2-(2,3-dibromopropoxy)-5-methylbenzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzene ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent flow rates. This ensures the efficient and scalable production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene has several scientific research applications, including:
Flame Retardancy: Due to its high bromine content, it is used as a flame retardant in polymers and other materials.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the effects of brominated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. In flame retardancy applications, the bromine atoms release bromine radicals upon heating, which help to quench free radicals and inhibit the combustion process.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene): This compound has a similar structure but includes a sulfonyl group, which can influence its chemical properties and applications.
5,5’-(Propane-2,2-diyl)bis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene): This compound features a propane-2,2-diyl linkage, providing different physical and chemical characteristics.
Uniqueness
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene is unique due to its specific substitution pattern and high bromine content, which confer distinct properties such as enhanced flame retardancy and reactivity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
77898-96-5 |
|---|---|
Formule moléculaire |
C10H10Br4O |
Poids moléculaire |
465.80 g/mol |
Nom IUPAC |
1,3-dibromo-2-(2,3-dibromopropoxy)-5-methylbenzene |
InChI |
InChI=1S/C10H10Br4O/c1-6-2-8(13)10(9(14)3-6)15-5-7(12)4-11/h2-3,7H,4-5H2,1H3 |
Clé InChI |
XPMYXNJOFNBHOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


